![molecular formula C17H24N2O4Pt B6288602 cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) CAS No. 2489429-98-1](/img/structure/B6288602.png)
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II): is a platinum-based compound with the molecular formula C17H24N2O4Pt and a molecular weight of 515.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) typically involves the reaction of 1,2-diaminodiamantane with oxalic acid in the presence of a platinum precursor such as potassium tetrachloroplatinate(II) . The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer.
Industrial Production Methods: While specific industrial production methods for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and under mild conditions.
Oxidation and Reduction Reactions: Reagents such as and are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Investigated for its interactions with biological molecules, particularly DNA.
Medicine: Explored for its anticancer properties, similar to other platinum-based drugs like cisplatin and oxaliplatin
Wirkmechanismus
The mechanism of action of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) involves its interaction with DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately inducing cell death. The compound targets the guanine bases in DNA, forming intrastrand and interstrand cross-links that disrupt the DNA structure .
Vergleich Mit ähnlichen Verbindungen
- Cisplatin (cis-diamminedichloroplatinum(II))
- Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
- Oxaliplatin (trans-R,R-cyclohexane-(1,2-diamine)oxalatoplatinum(II))
Comparison:
- Cisplatin: Known for its high efficacy but also significant side effects.
- Carboplatin: Offers a better side effect profile compared to cisplatin but with slightly reduced efficacy.
- Oxaliplatin: Similar to cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) in terms of forming DNA cross-links, but with a different ligand structure that may influence its activity and side effect profile .
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) stands out due to its unique 1,2-diaminodiamantane ligand, which may offer distinct advantages in terms of stability and reactivity.
Eigenschaften
IUPAC Name |
(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;2-methoxy-2-oxoacetic acid;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.C3H4O4.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;1-7-3(6)2(4)5;/h7-12,15-16H,1-6H2;1H3,(H,4,5);/q-2;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIZOKXNCGNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4Pt |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
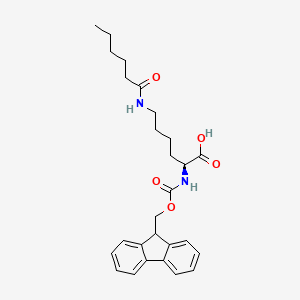
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
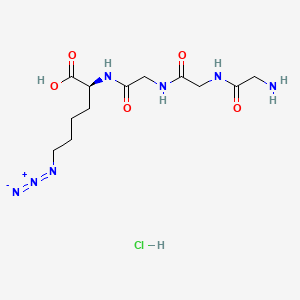
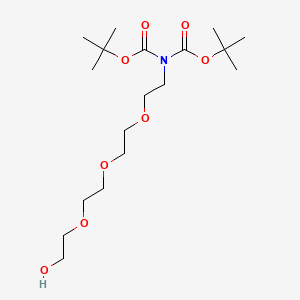

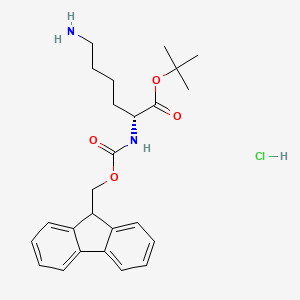
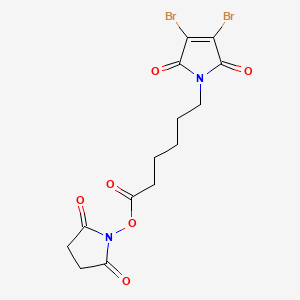
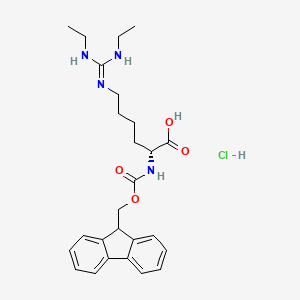
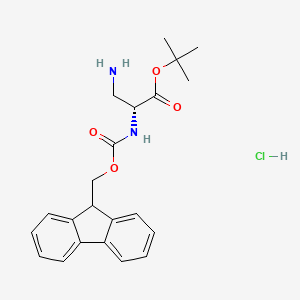
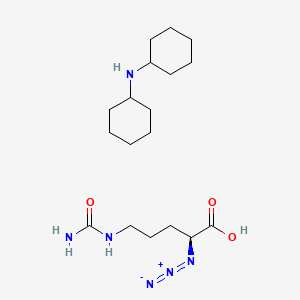
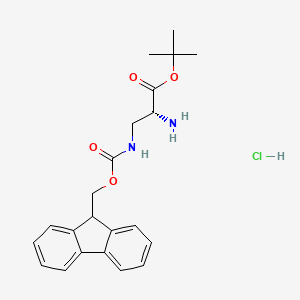

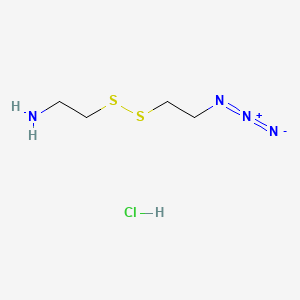
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
